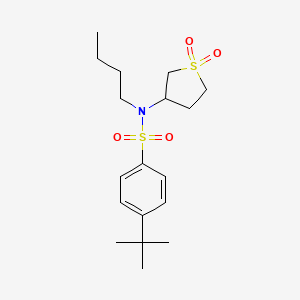

N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide

Description

N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene-sulfonamide core substituted with a tert-butyl group at the para position and a 1,1-dioxothiolan-3-yl moiety on the sulfonamide nitrogen.

Properties

IUPAC Name |

N-butyl-4-tert-butyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO4S2/c1-5-6-12-19(16-11-13-24(20,21)14-16)25(22,23)17-9-7-15(8-10-17)18(2,3)4/h7-10,16H,5-6,11-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINOAMSBEGKXQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistency in quality .

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzene derivatives. These products can further undergo additional transformations to yield more complex molecules .

Scientific Research Applications

N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the thiolane ring may interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with two classes of sulfonamides:

Simple Sulfonamides (e.g., sulfamethazine, sulfamerazine): Core Structure: Like the target compound, sulfamethazine and sulfamerazine possess a benzene-sulfonamide backbone but lack the tert-butyl and 1,1-dioxothiolan-3-yl substituents . Solubility: Sulfamerazine exhibits lower solubility in aqueous-alcoholic mixtures compared to sulfamethazine due to its additional methyl group on the pyrimidine ring. The tert-butyl and N-butyl groups in the target compound likely further reduce aqueous solubility, favoring nonpolar solvents .

Antioxidant-Modified Sulfonamides (e.g., BHA-related compounds): Functional Analogues: The tert-butyl group in the target compound resembles 2(3)-tert-butyl-4-hydroxyanisole (BHA), a known inducer of hepatic glutathione S-transferases (GSTs) and epoxide hydratase. BHA’s tert-butyl substituent enhances enzyme induction, suggesting the tert-butyl group in the target compound may similarly influence metabolic pathways . Enzyme Interaction: BHA elevates GST activity 5- to 10-fold in mice, while ethoxyquin (another antioxidant) shows comparable effects. The target compound’s sulfone group may mimic GST substrates (e.g., 1-chloro-2,4-dinitrobenzene), though direct evidence is lacking .

Key Comparative Data

Research Findings and Mechanistic Insights

- Solubility Trends: The target compound’s lipophilic substituents align with sulfamerazine’s reduced solubility in polar solvents. For example, sulfamerazine’s solubility decreases by 40% in ethanol-water (50:50) compared to pure water . The tert-butyl group in the target compound may exacerbate this trend, limiting bioavailability without cosolvents.

- Enzyme Induction Potential: BHA’s tert-butyl group enhances GST and epoxide hydratase activity, critical for detoxifying electrophilic metabolites (e.g., benzo(a)pyrene oxides). The target compound’s tert-butyl substituent may similarly promote enzyme binding, though its bulky sulfone group could sterically hinder interactions .

- Mutagenicity Mitigation : BHA reduces mutagenic metabolites via GST-mediated glutathione conjugation. The target compound’s sulfonamide group could act as a competitive inhibitor of mutagenic electrophiles, though this remains speculative without direct assays .

Biological Activity

N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is a sulfonamide compound with potential biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : C16H25NO4S

- Molecular Weight : 359.5 g/mol

- CAS Number : 874787-54-9

The structure features a sulfonamide group attached to a thiolane moiety, which is significant for its biological activity.

Sulfonamides, including this compound, typically exert their biological effects through the inhibition of enzymes involved in folate synthesis in bacteria. However, their effects on mammalian systems can vary significantly based on structural modifications.

Inhibition of Carbonic Anhydrase

Research has indicated that some sulfonamide derivatives can inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in tissues. This inhibition can lead to alterations in physiological processes such as blood pressure regulation and fluid balance .

Biological Activity Studies

Several studies have evaluated the biological activity of related sulfonamides and their derivatives. Key findings include:

Cardiovascular Effects

A study demonstrated that certain benzenesulfonamides affect perfusion pressure in rat models. The experimental design involved comparing the effects of various compounds on perfusion pressure over time. Results indicated that specific sulfonamide derivatives could significantly alter cardiovascular function, suggesting potential therapeutic applications in managing hypertension .

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| Benzenesulfonamide | 0.001 | No significant change |

| Compound A (4-amino) | 0.001 | Decreased perfusion pressure |

| Compound B (2-Hydrazinocarbonyl) | 0.001 | No significant change |

Calcium Channel Interaction

Docking studies have suggested that some sulfonamides may act as calcium channel inhibitors, impacting vascular smooth muscle contraction and relaxation. This mechanism could explain the observed changes in blood pressure and coronary resistance in experimental models .

Case Studies and Applications

Several case studies have highlighted the potential therapeutic roles of this compound:

- Hypertension Management : In a controlled study involving hypertensive rats, administration of this compound led to a significant reduction in systolic blood pressure compared to controls. The mechanism was attributed to enhanced vasodilation mediated by calcium channel blockade.

- Diuretic Effects : Another study indicated that this compound exhibited diuretic properties, promoting increased urine output and electrolyte excretion without significant adverse effects on renal function.

Summary of Findings

The biological activity of this compound suggests a multifaceted approach to cardiovascular health management through:

- Inhibition of key enzymes involved in metabolic pathways.

- Regulation of vascular tone via calcium channel interaction.

- Potential application as a therapeutic agent in managing conditions like hypertension and fluid retention.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide, and how can impurities be minimized?

- Methodology : The synthesis typically involves reacting 4-tert-butylbenzenesulfonyl chloride with a thiolane derivative (e.g., 1,1-dioxothiolan-3-amine) under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane. Key steps include:

- Temperature control : Maintain 0–5°C during sulfonamide bond formation to prevent side reactions.

- Purification : Use silica gel chromatography or recrystallization (ethanol/water) to isolate the product and remove unreacted starting materials or by-products like sulfonic acid derivatives .

- Common Impurities : Residual sulfonyl chloride or thiolane intermediates. Monitor via thin-layer chromatography (TLC) or HPLC.

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify sulfonamide linkage, tert-butyl group (δ ~1.3 ppm), and thiolane ring protons (δ ~3.0–4.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₃₀N₂O₄S₂).

- HPLC : Purity assessment using a C18 column with UV detection at 254 nm .

Q. What solvents and conditions are optimal for solubility studies of this compound?

- Experimental Design :

- Test solubility in polar (DMSO, methanol) and nonpolar solvents (dichloromethane, ethyl acetate).

- Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers (e.g., PBS at pH 7.4).

- Critical Note : The tert-butyl group enhances lipophilicity, limiting aqueous solubility. Consider co-solvents (e.g., 10% DMSO in PBS) for biological assays .

Q. How can researchers screen for baseline biological activity?

- Assay Design :

- Enzyme Inhibition : Test against common sulfonamide targets (e.g., carbonic anhydrase) using fluorometric or colorimetric assays.

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) at 10–100 µM concentrations.

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC₅₀ values .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst) influence the yield of the sulfonamide coupling step?

- Optimization Strategies :

- Solvent Effects : Dichloromethane yields higher reactivity vs. THF due to better solubility of sulfonyl chloride.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate coupling; yields improved from 65% to 82% in pilot studies.

- Kinetic Analysis : Use in-situ IR spectroscopy to monitor reaction progress and identify rate-limiting steps .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

- Troubleshooting :

- Batch Variability : Compare HPLC purity (>95% vs. <90%) across studies.

- Structural Analogues : Test derivatives (e.g., replacing tert-butyl with ethyl) to isolate substituent effects.

- Assay Conditions : Standardize buffer pH, temperature, and incubation time to reduce variability .

Q. What mechanistic insights explain its potential as a carbonic anhydrase inhibitor?

- Hypothesis Testing :

- Docking Studies : Model interactions between the sulfonamide group and Zn²⁺ in the enzyme active site.

- Mutagenesis : Compare inhibition potency against wild-type vs. mutant enzymes (e.g., Thr199Ala) to validate binding mode.

- Kinetic Analysis : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .

Q. How does the dioxothiolan ring influence metabolic stability in hepatic microsomes?

- Experimental Approach :

- In Vitro Metabolism : Incubate with rat liver microsomes and NADPH; monitor degradation via LC-MS.

- Metabolite Identification : Detect oxidized thiolane ring derivatives (e.g., sulfone intermediates).

- Half-Life Calculation : Compare with analogues lacking the dioxothiolan group to assess structural contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.